4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Overview
Description
“4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound with the CAS Number: 56369-21-2 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 4,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3, (H,12,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 248-250 degrees Celsius .Scientific Research Applications
Organic Synthesis and Solvent Properties
DMT serves as a versatile solvent in several chemical reactions. Notably, it is employed in N-alkylation of amines and O-alkylation of aldoses . Additionally, it plays a crucial role in the synthesis of poly(aryl ethers) . Researchers appreciate its solubility and compatibility with various reaction conditions .
Urea Solvent in Pyrazole Synthesis
In the realm of heterocyclic chemistry, DMT acts as a urea solvent. It facilitates the synthesis of 1-aryl-3,4,5-substituted pyrazoles through cyclocondensation reactions. These pyrazoles find applications in medicinal chemistry and agrochemical research .
Anti-Stress Agent in Livestock Nutrition
DMT has been explored as an anti-stress agent for livestock. It enhances the animals’ ability to cope with stressors, particularly those related to oxidative stress, temperature fluctuations, and nutritional imbalances. By improving coat quality, enhancing glossiness, and promoting overall health, DMT contributes to better commercial value in livestock farming. Furthermore, it reduces mortality during transportation and minimizes the occurrence of PSE (pale, soft, exudative) meat due to stress during slaughter .
Potential Anti-Cancer Properties
While research is ongoing, some studies have investigated DMT and related benzodiazepinones as anti-cancer agents . Their binding interactions with tyrosine kinases have been explored, and computational simulations have shed light on their potential mechanisms of action. However, further experimental validation is needed to fully understand their efficacy .
Neuropharmacological Investigations
Given its structural similarity to benzodiazepines, DMT may have neuropharmacological properties . Researchers have explored its effects on neurotransmitter systems, GABA receptors, and potential anxiolytic or sedative properties. However, this area requires more comprehensive studies .
Safety and Hazards
properties
IUPAC Name |
4,4-dimethyl-3,5-dihydro-1H-1,5-benzodiazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMWSVAJMJMOSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=CC=CC=C2N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.